molecular formula C9H9N3O2S B5719479 2-(ethylthio)-5-nitro-1H-benzimidazole CAS No. 89029-00-5

2-(ethylthio)-5-nitro-1H-benzimidazole

Cat. No. B5719479
CAS RN: 89029-00-5
M. Wt: 223.25 g/mol
InChI Key: XEDUCRUUKUIWQF-UHFFFAOYSA-N
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Description

2-(ethylthio)-5-nitro-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-5-nitro-1H-benzimidazole is not fully understood. However, studies have shown that this compound inhibits the activity of tubulin, a protein that is essential for cell division. This inhibition leads to the disruption of the microtubule network, which is necessary for the proper functioning of the cell. This disruption ultimately leads to the death of the cell.
Biochemical and Physiological Effects:
Studies have shown that 2-(ethylthio)-5-nitro-1H-benzimidazole has both biochemical and physiological effects. Biochemically, this compound inhibits the activity of tubulin, as mentioned earlier. Physiologically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have insecticidal properties, which can be attributed to its ability to disrupt the microtubule network in insects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(ethylthio)-5-nitro-1H-benzimidazole in lab experiments is its specificity towards tubulin. This compound selectively targets tubulin, which makes it a useful tool for studying the role of tubulin in cell division. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to both cancer cells and normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(ethylthio)-5-nitro-1H-benzimidazole. One direction is the development of new synthesis methods that can yield higher quantities of the desired product. Another direction is the study of the compound's potential use as a pesticide in agriculture. Additionally, further studies can be done to understand the compound's mechanism of action and its potential use in the treatment of cancer. Finally, studies can be done to explore the compound's potential use in other fields, such as material science and nanotechnology.
Conclusion:
In conclusion, 2-(ethylthio)-5-nitro-1H-benzimidazole is a compound that has gained significant attention in the field of scientific research. Its potential applications in medicine and agriculture make it a compound of interest. The development of new synthesis methods and further studies on the compound's mechanism of action and potential uses can lead to new discoveries and advancements in various fields of scientific research.

Synthesis Methods

The synthesis of 2-(ethylthio)-5-nitro-1H-benzimidazole can be done using different methods. One of the methods is the reaction of 2-ethylthioaniline with o-nitrophenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. This method has been reported to yield a high percentage of the desired product.

Scientific Research Applications

2-(ethylthio)-5-nitro-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. One of the applications is in the field of medicine, where it has been studied for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. Another application is in the field of agriculture, where it has been studied for its potential use as a pesticide. Studies have shown that this compound has insecticidal properties and can be used to control pests in crops.

properties

IUPAC Name

2-ethylsulfanyl-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-2-15-9-10-7-4-3-6(12(13)14)5-8(7)11-9/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDUCRUUKUIWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355315
Record name 1H-Benzimidazole, 2-(ethylthio)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 2-(ethylthio)-5-nitro-

CAS RN

89029-00-5
Record name 1H-Benzimidazole, 2-(ethylthio)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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